molecular formula C9H12N2OS B2895251 N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 150374-72-4

N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No.: B2895251
CAS No.: 150374-72-4
M. Wt: 196.27
InChI Key: KORZBTDVYBSAMM-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide is an organic compound with a pyridine ring substituted with a carboxamide group at the 3-position, a methylsulfanyl group at the 2-position, and two methyl groups attached to the nitrogen atom of the carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-(methylsulfanyl)pyridine-3-carboxylic acid.

    Amidation Reaction: The carboxylic acid is then converted to the corresponding carboxamide by reacting it with dimethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or nitrated pyridine derivatives

Scientific Research Applications

N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The methylsulfanyl group may also play a role in modulating the compound’s biological activity by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile
  • 3-(Methylsulfanyl)-6-(4-pyridinyl)pyridazine
  • 4,6-Bis(difluoromethoxy)-2-(methylsulfanyl)pyrimidine

Uniqueness

N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide is unique due to the presence of both the methylsulfanyl and carboxamide groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N,N-dimethyl-2-methylsulfanylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-11(2)9(12)7-5-4-6-10-8(7)13-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORZBTDVYBSAMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(N=CC=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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